Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

Vue d'ensemble

Description

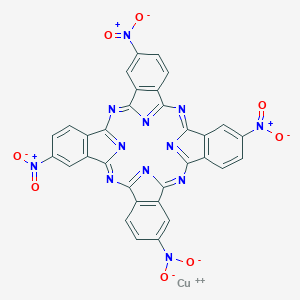

Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-, also known as Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-, is a useful research compound. Its molecular formula is C32H12CuN12O8 and its molecular weight is 756.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Copper phthalocyanines (CuPcs) are a significant class of compounds in the field of photodynamic therapy (PDT) and other biomedical applications due to their unique photophysical properties. The specific compound Copper, (2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Photophysical Properties

Copper phthalocyanines exhibit high extinction coefficients and strong absorption in the near-infrared (NIR) region. These properties enhance their utility in optical imaging and therapy:

- Absorption Spectrum : CuPcs typically display Q-bands in the range of 600-700 nm and B-bands around 300-350 nm, which are crucial for photodynamic applications .

- Fluorescence Characteristics : The fluorescence emitted from CuPcs can be utilized for imaging purposes in biological tissues .

The mechanism through which copper phthalocyanines exert their biological effects primarily involves the generation of reactive oxygen species (ROS) upon light activation. This process can be categorized into two main pathways:

- Type I Mechanism : Involves electron transfer leading to the formation of free radicals such as superoxide and hydroxyl radicals.

- Type II Mechanism : Involves energy transfer to molecular oxygen producing singlet oxygen (), which is particularly effective in inducing cytotoxic effects in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of copper phthalocyanines:

- In vitro Studies : Research has shown that CuPcs can induce apoptosis in various cancer cell lines through ROS generation. For instance, a study indicated that CuPcs exhibited significant cytotoxicity against breast cancer cells by promoting oxidative stress .

- In vivo Studies : Animal models have been employed to assess the efficacy of CuPcs in tumor reduction. Results indicated that these compounds could significantly reduce tumor size when combined with light exposure .

Antibacterial Properties

Beyond their anticancer applications, CuPcs have also shown antibacterial activity:

- A study synthesized water-soluble copper phthalocyanines which exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to ROS generation upon light activation, leading to bacterial cell death .

Case Study 1: Photodynamic Therapy in Cancer Treatment

A clinical trial investigated the use of a specific copper phthalocyanine derivative for treating skin tumors. Patients received localized PDT using a laser at 670 nm after intravenous administration of the compound. Results showed a significant reduction in tumor size and improved patient outcomes compared to control groups .

Case Study 2: Antimicrobial Photodynamic Therapy

Another study focused on using CuPcs for antimicrobial photodynamic therapy against Staphylococcus aureus infections. The treatment involved applying light at specific wavelengths post-administration of the compound, resulting in a marked decrease in bacterial viability and biofilm disruption .

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Copper phthalocyanines are increasingly utilized in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for cancer treatment:

- Mechanism : Upon irradiation with light at specific wavelengths, these compounds can produce singlet oxygen that targets and destroys cancer cells.

- Case Study : Research has demonstrated that tetranitro copper phthalocyanine can effectively target tumors in vivo, showing significant fluorescence increase at tumor sites post-injection .

Electrocatalysis

The tetranitro variant of copper phthalocyanine has been studied for its electrocatalytic properties:

- Hydrogen Evolution Reaction (HER) : Tetranitro copper phthalocyanine-based metal-organic frameworks (MOFs) exhibit improved electrocatalytic efficiency for hydrogen evolution reactions. The hierarchical structure enhances surface area and catalytic activity .

- Oxygen Reduction Reaction (ORR) : Studies indicate that tetranitro copper phthalocyanine supported on multi-walled carbon nanotubes shows a two-step electrocatalytic process for ORR, demonstrating its potential in fuel cell applications .

Chemical Sensing

The unique electronic properties of copper phthalocyanines allow their use in chemical sensors:

- Gas Sensing : Tetranitro copper phthalocyanine has been explored as a sensing material for detecting various gases due to its high stability and sensitivity.

- Electrochemical Sensors : The compound can be integrated into electrochemical sensors for detecting environmental pollutants or biological markers .

Organic Photovoltaics

Copper phthalocyanines are also employed in organic photovoltaic devices:

- Role as Electron Donors : Their ability to absorb light and facilitate charge transfer makes them suitable as electron donors in organic solar cells.

- Performance Enhancement : Modifications to the molecular structure of tetranitro copper phthalocyanine can lead to improved device efficiency and stability .

Industrial Applications

Beyond research-focused applications, copper phthalocyanines are widely used in industry:

- Dyes and Pigments : The compound is a key ingredient in producing blue dyes for textiles and coatings due to its vibrant color and stability.

- Ink Formulation : Tetranitro copper phthalocyanine is utilized in inkjet printing as a cyan dye, contributing to high-quality print outputs .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Generates ROS upon light activation for cancer treatment | Targeted destruction of cancer cells |

| Electrocatalysis | Catalyzes HER and ORR reactions | Enhanced efficiency in energy conversion |

| Chemical Sensing | Detects gases and pollutants | High sensitivity and stability |

| Organic Photovoltaics | Acts as an electron donor in solar cells | Improved efficiency and stability |

| Industrial Applications | Used as dyes in textiles and inks | Vibrant colors with excellent durability |

Propriétés

IUPAC Name |

copper;15,24,33-trinitro-N,N-dioxido-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12N12O8.Cu/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDRZBNAWZRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N([O-])[O-])C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=CC(=C7)[N+](=O)[O-])C8=C5C=CC(=C8)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H12CuN12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922588 | |

| Record name | Copper(2+) [oxido(9,16,23-trinitrophthalocyanin-2-yl)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-20-7 | |

| Record name | Copper 2,9,16,23-tetranitrophthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 204-237-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, [2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(2+) [oxido(9,16,23-trinitrophthalocyanin-2-yl)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,9,16,23-tetranitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.